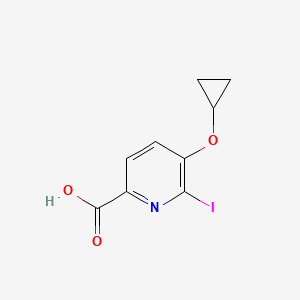

5-Cyclopropoxy-6-iodopicolinic acid

Description

Properties

Molecular Formula |

C9H8INO3 |

|---|---|

Molecular Weight |

305.07 g/mol |

IUPAC Name |

5-cyclopropyloxy-6-iodopyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H8INO3/c10-8-7(14-5-1-2-5)4-3-6(11-8)9(12)13/h3-5H,1-2H2,(H,12,13) |

InChI Key |

PGQSMDCWTBTXQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=C(C=C2)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange from Brominated Precursors

A common strategy involves substituting a bromine atom with iodine in a pre-functionalized picolinic acid derivative.

Procedure :

- Starting Material : 5-Cyclopropoxy-6-bromopicolinic acid is synthesized via nucleophilic substitution. Cyclopropanol reacts with 5-hydroxy-6-bromopicolinic acid in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Iodination : The bromine atom is replaced using potassium iodide (KI) and a copper(I) catalyst (e.g., CuI) in a refluxing solvent (e.g., DMSO or acetonitrile). Yields range from 70–85%.

Key Reaction :

$$

\text{5-Cyclopropoxy-6-bromopicolinic acid} + \text{KI} \xrightarrow{\text{CuI, DMSO}} \text{5-Cyclopropoxy-6-iodopicolinic acid} + \text{KBr}

$$

Optimization :

Direct Electrophilic Iodination

Hypervalent iodine reagents enable regioselective iodination of the picolinic acid core.

Procedure :

- Substrate Preparation : 5-Cyclopropoxypicolinic acid is synthesized via cyclopropylation of 5-hydroxypicolinic acid using cyclopropyl bromide and NaH in THF.

- Iodination : Phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine (I₂) in dichloromethane at −40°C to 25°C introduce the iodine atom at the 6-position. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) acts as an oxidant, achieving yields of 65–75%.

Mechanistic Insight :

PIFA generates an iodonium ion, which undergoes electrophilic aromatic substitution. The electron-withdrawing carboxylic acid group directs iodination to the 6-position.

Industrial-Scale Production

Catalytic Systems and Solvent Optimization

Large-scale synthesis prioritizes cost efficiency and minimal purification:

Purification Techniques

- Crystallization : Crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

- Chromatography : Reserved for high-purity demands; silica gel with ethyl acetate/hexane eluents removes trace impurities.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Key Advantage |

|---|---|---|---|---|

| Halogen Exchange | 70–85% | Reflux, Cu catalyst | High | Uses inexpensive KI |

| Electrophilic Iodination | 65–75% | Low temperature | Moderate | Regioselective, minimal byproducts |

| Mitsunobu Reaction | >90% | Room temperature | Low | High yield, mild conditions |

Challenges and Innovations

Functional Group Compatibility

- Cyclopropoxy groups are prone to ring-opening under acidic conditions. Recent advances use buffered reaction media (pH 6–7) to enhance stability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-iodopicolinic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Cyclopropoxy-6-iodopicolinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Picolinic Acid: A pyridine carboxylate metabolite with similar structural features but lacking the cyclopropoxy and iodine groups.

Cyclopropoxy Derivatives: Compounds containing the cyclopropoxy group but differing in other functional groups.

Iodinated Picolinic Acids: Compounds with iodine atoms attached to the picolinic acid core but lacking the cyclopropoxy group.

Uniqueness

5-Cyclopropoxy-6-iodopicolinic acid is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical and biological properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.